1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol

Catalog No.
S1924062
CAS No.
52190-21-3
M.F
C21H26O6
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyph...

CAS Number

52190-21-3

Product Name

1-(3,4-dimethoxyphenyl)-2-(4-allly-2,6-dimethoxyphenoxy)propan-1-ol

IUPAC Name

4-[(1S,2R)-2-(2,6-dimethoxy-4-prop-2-enylphenoxy)-1-hydroxypropyl]-2-methoxyphenol

Molecular Formula

C21H26O6

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C21H26O6/c1-6-7-14-10-18(25-4)21(19(11-14)26-5)27-13(2)20(23)15-8-9-16(22)17(12-15)24-3/h6,8-13,20,22-23H,1,7H2,2-5H3/t13-,20-/m1/s1

InChI Key

ULZFTGWWPHYLGI-ZUOKHONESA-N

SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)OC2=C(C=C(C=C2OC)CC=C)OC

1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol is a phenylpropanoid compound characterized by its complex structure, which includes two methoxy groups and an allyl substituent. Its chemical formula is C21H26O6, with a molecular weight of approximately 374.4 g/mol. The compound is recognized for its solubility in various organic solvents such as chloroform, dichloromethane, and DMSO, making it versatile for laboratory applications .

The mechanism of action of myristicin is not fully understood. Some research suggests it may act as a weak inhibitor of monoamine oxidase (MAO), an enzyme that breaks down neurotransmitters like serotonin and dopamine []. This potential inhibition could contribute to its psychoactive effects, although further studies are needed to confirm this mechanism.

The chemical reactivity of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol can be explored through various organic reactions typical of phenolic compounds. These include:

  • Etherification: The hydroxyl group can undergo etherification with alkyl halides.
  • Esterification: The alcohol functional group can react with carboxylic acids to form esters.
  • Alkylation: The allyl group can participate in electrophilic substitution reactions, allowing further functionalization.

These reactions highlight the compound's potential for modification and synthesis of derivatives that may exhibit unique properties or biological activities.

Research indicates that 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol exhibits notable biological activities. It has been identified as having anti-staphylococcal activity, suggesting potential applications in antimicrobial therapies . Additionally, compounds with similar structures often show antioxidant properties and may influence various biological pathways due to their phenolic nature.

The synthesis of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol typically involves multi-step organic synthesis techniques. One common method includes:

  • Starting Materials: Utilizing appropriate phenolic precursors and allyl derivatives.
  • Reagents: Employing reagents such as bases or acids to facilitate reactions like etherification or alkylation.
  • Purification: Following synthesis, the product is purified through methods such as recrystallization or chromatography to achieve the desired purity.

For example, the compound has been isolated from the methanol extract of Quisqualis indica, indicating a natural source for its synthesis .

The applications of 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol span various fields:

  • Pharmaceuticals: Due to its antimicrobial properties, it could be developed into therapeutic agents against bacterial infections.
  • Natural Products Research: As a phenylpropanoid, it contributes to studies on plant-derived compounds and their health benefits.
  • Cosmetics: Its antioxidant properties may be harnessed in skincare formulations.

Interaction studies involving 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol typically focus on its effects on microbial growth and potential synergistic effects with other compounds. For instance:

  • Studies have shown that this compound can inhibit the growth of certain bacteria when used in combination with other antimicrobial agents .

Additionally, further research is needed to explore its interactions at the cellular level and its mechanisms of action within biological systems.

Several compounds share structural similarities with 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol. Here are a few notable examples:

Compound NameChemical FormulaUnique Features
MyrislignanC21H26O6Found in nutmeg; known for anti-inflammatory properties
cis-MyrislignanC21H26O6Isomeric form with potential differences in bioactivity
1-(4-hydroxy-3-methoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-olC22H28O6Contains a hydroxy group that may enhance antioxidant activity

These compounds are significant for comparative studies regarding their biological activities and potential therapeutic uses. The unique arrangement of functional groups in 1-(3,4-dimethoxyphenyl)-2-(4-allyl-2,6-dimethoxyphenoxy)propan-1-ol may confer distinct properties that differentiate it from its analogs.

Physical Description

Solid

XLogP3

3.8

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

374.17293854 g/mol

Monoisotopic Mass

374.17293854 g/mol

Heavy Atom Count

27

Melting Point

96.5 - 97.5 °C

Dates

Modify: 2023-08-16

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